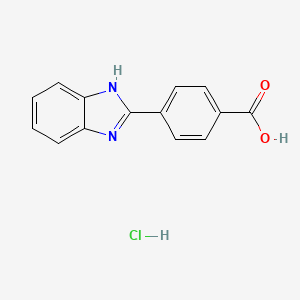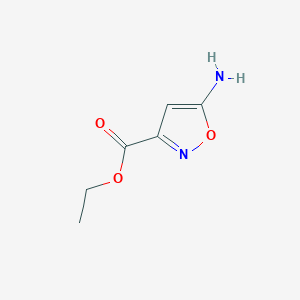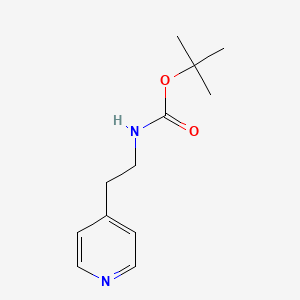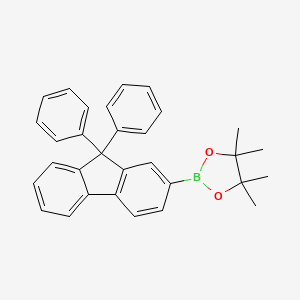![molecular formula C9H12O2 B1340185 Spiro[3.5]nonane-6,8-dione CAS No. 221342-48-9](/img/structure/B1340185.png)
Spiro[3.5]nonane-6,8-dione
Vue d'ensemble
Description
Spiro[3.5]nonane-6,8-dione is a spirocyclic compound that has been the subject of various synthetic studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a unique spirocyclic framework that consists of a five-membered and a six-membered ring joined at a single carbon atom .
Synthesis Analysis
The synthesis of spiro[3.5]nonane-6,8-dione has been achieved through different synthetic routes. A general synthetic route involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This method avoids the use of column chromatography, facilitating scale-up . Another approach reported is a two-step synthesis starting with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding the target molecule on a pilot plant scale .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including spiro[3.5]nonane-6,8-dione, has been extensively studied using techniques such as NMR spectroscopy, MS, and X-ray diffraction analysis. These studies have provided valuable information about the regioselectivity and stereoselectivity of reactions involving spirocyclic compounds .
Chemical Reactions Analysis
Spiro[3.5]nonane-6,8-dione can undergo various chemical reactions due to its reactive dione moiety. For instance, it can be used in 1,3-dipolar cycloaddition reactions, which proceed with good yield and high regioselectivity and stereoselectivity . The compound's reactivity has also been harnessed in asymmetric syntheses, where it serves as a precursor for chiral ligand development .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[3.5]nonane-6,8-dione are influenced by its spirocyclic structure. For example, spiro-cyclic compounds often exhibit screw-type symmetry and can be optically active even without containing an asymmetric carbon atom. This optical activity has been confirmed through crystal structure prediction studies and experimental determination of crystal structures . The compound's density has also been reported, with optically active materials being slightly more dense than their racemic counterparts .
Applications De Recherche Scientifique
Synthesis Processes
Pilot Plant Scale Synthesis : A two-step synthesis process was developed for Spiro[3.5]nonane-6,8-dione, suitable for pilot plant scale production. This process involved the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, resulting in an overall yield of 26% (Lehmann, Kuhn, & Krüger, 2003).
Short and Tandem Syntheses : A general synthetic route was developed for Spiro[3.5]nonane-6,8-dione, avoiding the use of column chromatography, thus facilitating scale-up. This method involved cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation (Jin et al., 2015).
Catalytic and Chemical Properties
Hydrogenation Studies : The catalytic and stoichiometric hydrogenation of Spiro[3.5]nonane-6,8-dione was investigated, revealing significant effects of catalysts and solvents on product stereoselectivity and side reactions (Chan et al., 1995).
Rhodium(II)-Carbenoid C-H Insertion Reactions : Spiro[3.5]nonane derivatives were synthesized via Rhodium(II)-catalyzed C-H insertions, demonstrating the compound’s reactivity in organic synthesis (Aburel, Romming, & Undheim, 2000).
Optical and Structural Studies
Circular Dichroism Sensitivity : The circular dichroism spectra of diastereomers of Spiro[3.5]nonane-6,8-dione highlighted the compound's sensitivity to minute changes in chromophore orientation (Sumiyoshi, Kuritani, & Shingū, 1980).
Crystal Structure Prediction : A study undertook a blind crystal structure prediction for Spiro[3.5]nonane derivatives, employing a dispersion-corrected density functional approach. This research provided insights into the molecular packing and density differences in the racemate versus optically active compounds (Willer et al., 2012).
Safety and Hazards
Spiro[3.5]nonane-6,8-dione is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
spiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXEVGBZZHZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477317 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221342-48-9 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in synthesizing spiro[3.5]nonane-6,8-dione on a pilot plant scale?
A1: A two-step synthesis is employed for pilot plant scale production []:
- Epoxidation: Spiro[3.5]non-7-en-6-one is epoxidized using sodium perborate. This method offers safety advantages over traditional hydrogen peroxide protocols [].
- Palladium-Catalyzed Rearrangement: The crude epoxide undergoes palladium-catalyzed rearrangement to yield spiro[3.5]nonane-6,8-dione with an overall yield of 26% [].
Q2: Is there a shorter synthetic route for spiro[3.5]nonane-6,8-dione?
A2: Yes, a shorter tandem synthesis utilizes diethyl acetonedicarboxylate [, ]. This approach involves cyclization of a tricarbonyl compound with an appropriate acrylate, followed by decarboxylation to produce spiro[3.5]nonane-6,8-dione [, ].
Q3: What are the advantages of using sodium perborate in the epoxidation step of spiro[3.5]nonane-6,8-dione synthesis?
A3: Sodium perborate offers a safer alternative to hydrogen peroxide for the epoxidation of spiro[3.5]non-7-en-6-one []. This results in a less hazardous process, which is crucial for larger-scale production in a pilot plant setting.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)



